molecular formula C10H17NO4 B12574291 N-[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]prop-2-enamide CAS No. 190002-20-1

N-[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]prop-2-enamide

Cat. No.: B12574291
CAS No.: 190002-20-1
M. Wt: 215.25 g/mol
InChI Key: GFYBKCFJFDBJSY-UHFFFAOYSA-N
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Description

N-[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]prop-2-enamide is an organic compound with the molecular formula C10H17NO4. This compound features a dioxane ring, which is a six-membered ring containing two oxygen atoms, and an acrylamide group. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]prop-2-enamide typically involves the reaction of N-(hydroxymethyl)acrylamide with a suitable aldehyde or ketone to form the dioxane ring. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over the reaction parameters, leading to efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers and resins for coatings and adhesives.

Mechanism of Action

The mechanism of action of N-[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]prop-2-enamide involves its interaction with various molecular targets. The acrylamide group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The dioxane ring provides structural stability and can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]prop-2-enamide is unique due to the presence of the dioxane ring, which imparts specific chemical properties and reactivity.

Properties

CAS No.

190002-20-1

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

N-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]prop-2-enamide

InChI

InChI=1S/C10H17NO4/c1-4-8(13)11-10(5-12)6-14-9(2,3)15-7-10/h4,12H,1,5-7H2,2-3H3,(H,11,13)

InChI Key

GFYBKCFJFDBJSY-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(CO1)(CO)NC(=O)C=C)C

Origin of Product

United States

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